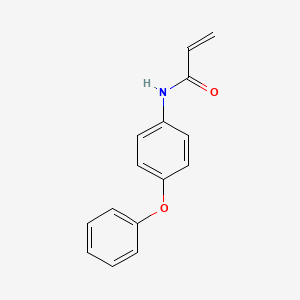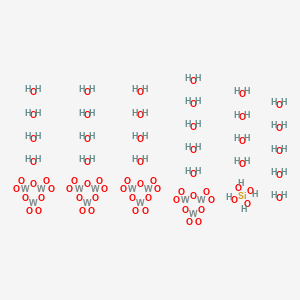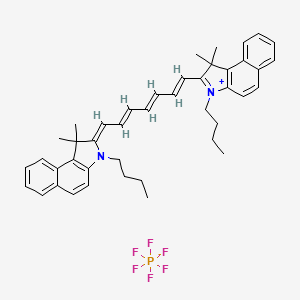
N-(4-phenoxyphenyl)prop-2-enamide
説明
“N-(4-phenoxyphenyl)prop-2-enamide” is a chemical compound with the CAS Number: 134046-78-9 . It has a molecular weight of 239.27 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-phenoxyphenyl)acrylamide . The InChI code is 1S/C15H13NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17) .Physical And Chemical Properties Analysis
“N-(4-phenoxyphenyl)prop-2-enamide” is a powder that is stored at room temperature .科学的研究の応用
Mass Spectrometry Analysis
N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide has been characterized in the context of mass spectrometry analysis. This compound demonstrates a unique fragmentation pattern due to the participation of neighboring groups, where a phenolic hydrogen is transferred to the primary amino group via a 15-membered ring. This behavior has been substantiated through H/D exchange reactions and analysis of homologues and derivatives (Bigler & Hesse, 1995).
Electrochemical Immunosenors
Research on a label-free electrochemical immunosensor utilizing a compound similar to N-(4-phenoxyphenyl)prop-2-enamide, specifically N-(3-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)propyl) 3-(5-hydroxy-1,4-dihydro-1,4-dioxonaphthalen-2(3)-yl)propionamide, has shown promising results. This sensor, combined with an antibody directed to bisphenol A, can detect bisphenol A directly with a very low limit of detection. The conducting polymer-based biosensor demonstrates a decrease in current upon anti-bisphenol A binding and an opposite current increase upon bisphenol A addition, indicating potential for environmental monitoring applications (Wang et al., 2014).
Chemoselective N-benzoylation
A chemoselective N-benzoylation study using benzoylisothiocyanates has revealed the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This formation has been explained via the generation of corresponding thiourea followed by the elimination of thiocyanic acid, indicating a potential pathway for synthesizing biologically relevant compounds (Singh, Lakhan, & Singh, 2017).
Medicinal Chemistry and Enzyme Inhibition
In the field of medicinal chemistry, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally similar to N-(4-phenoxyphenyl)prop-2-enamide, have been identified as potent and selective Met kinase inhibitors. This research suggests the therapeutic potential of such compounds in targeting specific kinases for cancer treatment (Schroeder et al., 2009).
Hepatoprotective Activities
Certain phenolic amides, such as tribulusimide D and terrestriamide, structurally related to N-(4-phenoxyphenyl)prop-2-enamide, have demonstrated significant hepatoprotective activities. These compounds showed effectiveness against tacrine-induced cytotoxicity in HepG2 cells, suggesting a potential role in liver protection and therapeutic applications (Byun et al., 2010).
Bioremediation
Bisphenol A, a compound structurally related to N-(4-phenoxyphenyl)prop-2-enamide, has been investigated for its biodegradability using purified laccase in a reverse micelles system. This study provides insights into the potential use of similar structures for environmental pollutant biodegradation (Chhaya & Gupte, 2013).
Polymer Synthesis
N-(4-phenoxyphenyl)prop-2-enamide-related structures have been used in the synthesis of rigid-rod polyamides and polyimides. These polymers have been characterized for their solubility, thermal stability, and other properties, indicating the importance of such compounds in materials science (Spiliopoulos & Mikroyannidis, 1998).
Agrobacterium Gene Transfer
Phenolic compounds structurally similar to N-(4-phenoxyphenyl)prop-2-enamide have been studied for their effects on Agrobacterium virulence gene induction and gene transfer, suggesting a potential role in molecular biology and genetic engineering (Joubert et al., 2002).
特性
IUPAC Name |
N-(4-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQGWMFJFNYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)









![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
